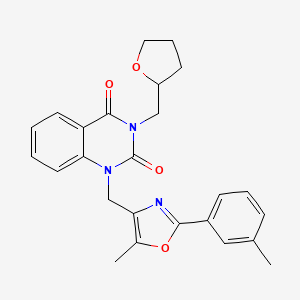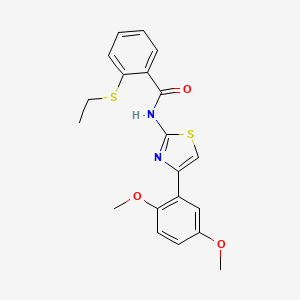
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMETB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole-based compound that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of substituted benzamides, including those with thiazole moieties, have been synthesized and evaluated for their anticancer activity against several cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and displayed promising anticancer activities against melanoma, leukemia, cervical, and breast cancer cell lines (Tiwari et al., 2017).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, demonstrating significant potency in comparison to disodium cromoglycate, a reference antiallergy agent. These findings indicate the potential of thiazole derivatives in developing new antiallergy medications (Hargrave et al., 1983).
Antibacterial Agents
Another study focused on the design, synthesis, and evaluation of novel analogs featuring a thiazolyl moiety for antibacterial activity. Certain compounds displayed promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antibacterial potential of thiazole derivatives (Palkar et al., 2017).
Fluorescent Probes
Thiazole derivatives have also been explored for their photophysical properties, serving as fluorescent probes for biological and chemical sensing applications. Studies on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal their potential as stable, efficient fluorescent materials (Padalkar et al., 2011).
Antimicrobial Evaluation
Thiazole derivatives have been investigated for their antimicrobial properties, with certain compounds demonstrating good activity against bacterial and fungal species. This suggests their utility in developing new antimicrobial agents (Chawla, 2016).
Propiedades
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-16(12-27-20)15-11-13(24-2)9-10-17(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLZRXDSMFSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
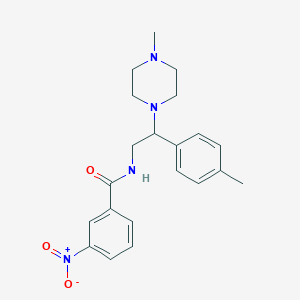
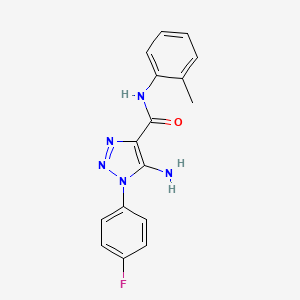
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
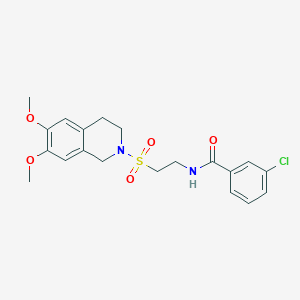
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)
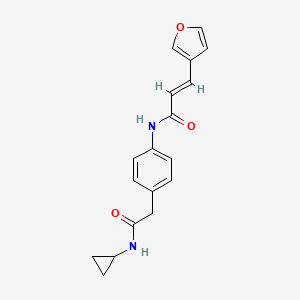
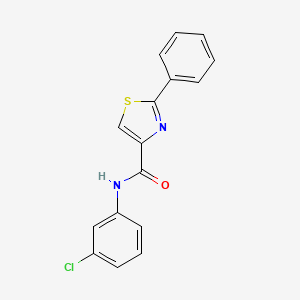
![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)
![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)
